molecular formula C15H10O4 B181168 1-Hydroxy-2-methoxyanthraquinone CAS No. 6003-11-8

1-Hydroxy-2-methoxyanthraquinone

Cat. No.: B181168
CAS No.: 6003-11-8
M. Wt: 254.24 g/mol
InChI Key: BYQWRZGQEZAOPQ-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methoxyanthraquinone is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and applications. This compound is characterized by the presence of a hydroxyl group at the first position and a methoxy group at the second position on the anthraquinone skeleton. Anthraquinones are widely distributed in nature and are known for their vibrant colors and medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methoxyanthraquinone can be synthesized through various chemical reactions involving anthraquinone derivatives. One common method involves the methylation of 1-hydroxyanthraquinone using methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-methoxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1-Hydroxy-2-methoxyanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-2-methoxyanthraquinone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, DNA, and cellular membranes, leading to its biological effects.

    Pathways Involved: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. .

Comparison with Similar Compounds

1-Hydroxy-2-methoxyanthraquinone can be compared with other anthraquinone derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-hydroxy-2-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-19-11-7-6-10-12(15(11)18)14(17)9-5-3-2-4-8(9)13(10)16/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQWRZGQEZAOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208759
Record name 1-Hydroxy-2-methoxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6003-11-8
Record name Alizarin 2-methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6003-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-2-methoxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2-methoxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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